2-[4-(5-ethyl-2-methoxybenzenesulfonamido)phenyl]-N-[(thiophen-2-yl)methyl]acetamide
Description
2-[4-(5-Ethyl-2-methoxybenzenesulfonamido)phenyl]-N-[(thiophen-2-yl)methyl]acetamide is a sulfonamide-acetamide hybrid compound featuring a 5-ethyl-2-methoxybenzenesulfonamido group linked to a phenyl ring and a thiophen-2-ylmethyl acetamide moiety. This structure combines sulfonamide-based pharmacophores, known for diverse biological activities (e.g., antimicrobial, anti-inflammatory), with a thiophene ring, which enhances lipophilicity and modulates electronic properties for target binding .
For example, sulfonamide intermediates can be synthesized via nucleophilic substitution of chlorosulfonamides with amines, followed by coupling with thiophen-2-ylmethyl acetamide groups using carbodiimide-mediated reactions (e.g., EDC/DMAP) . A related compound, 2-(4-{N-[(thiophen-2-yl)methyl]-4-methylbenzenesulfonamido}phenyl)acetic acid, was synthesized via hydrolysis of its ethyl ester precursor with lithium hydroxide, achieving a 77% yield .
Properties
IUPAC Name |
2-[4-[(5-ethyl-2-methoxyphenyl)sulfonylamino]phenyl]-N-(thiophen-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4S2/c1-3-16-8-11-20(28-2)21(13-16)30(26,27)24-18-9-6-17(7-10-18)14-22(25)23-15-19-5-4-12-29-19/h4-13,24H,3,14-15H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXRLMYDTOUHKOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)NCC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
*Calculated based on structural formula.
Key Observations:
Thiophene Modifications :
- The antimycobacterial activity of N-(4-bromophenyl)-2-(2-thienyl)acetamide (MIC: 6.25 µg/mL) highlights the importance of the thiophene ring in microbial target engagement . The target compound’s thiophen-2-ylmethyl group may enhance membrane permeability compared to simpler thiophene-acetamides.
- Substitution with bulkier groups (e.g., triazole in compound 55) reduces yield (32%) but introduces dual functionality for targeting enzymes like cytohesins .
Sulfonamide vs.
Methoxy and Halogen Substituents :
- Methoxy groups (as in the target and compound 55) improve metabolic stability by reducing oxidative degradation. In contrast, chloro substituents (e.g., ) enhance electrophilicity, which may increase reactivity but also toxicity .
Pharmacokinetic Considerations
- Metabolic Stability : The 5-ethyl-2-methoxybenzenesulfonamido group may resist cytochrome P450-mediated metabolism better than compounds with unsubstituted phenyl rings (e.g., ) .
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